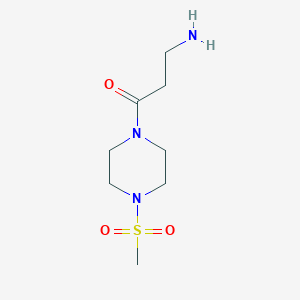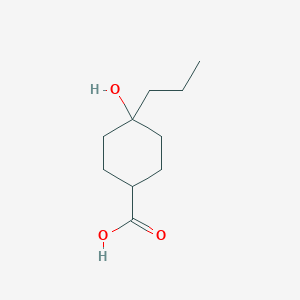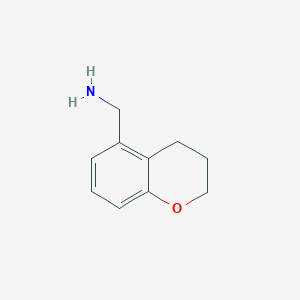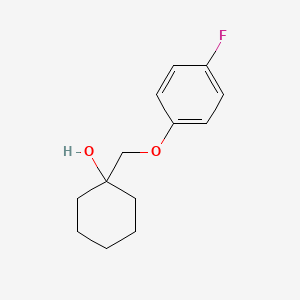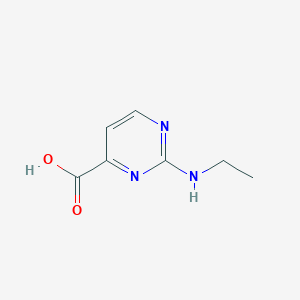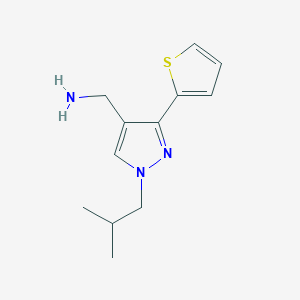![molecular formula C11H11N3 B13345628 [2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
[2,3'-Bipyridin]-3-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bipyridin]-3-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require the presence of a catalyst, such as palladium or nickel, and are conducted under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-3-ylmethanamine, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Bipyridin]-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
[2,3’-Bipyridin]-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of [2,3’-Bipyridin]-3-ylmethanamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These interactions can influence the electronic properties of the metal, leading to various catalytic and photophysical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination ability with metals, widely used in catalysis and materials science.
4,4’-Bipyridine: Utilized in the formation of supramolecular structures and as a building block in coordination polymers.
Uniqueness
[2,3’-Bipyridin]-3-ylmethanamine is unique due to its specific substitution pattern, which can lead to distinct electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable for specialized applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(2-pyridin-3-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H,7,12H2 |
InChI-Schlüssel |
HZHMEXYXAGZNNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


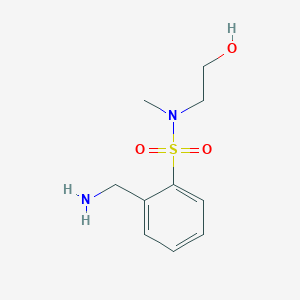
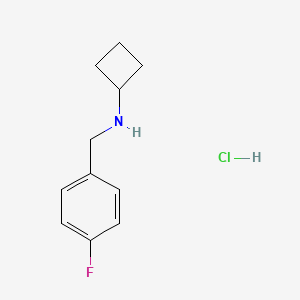
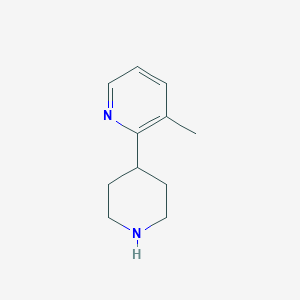
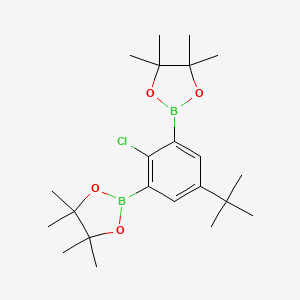
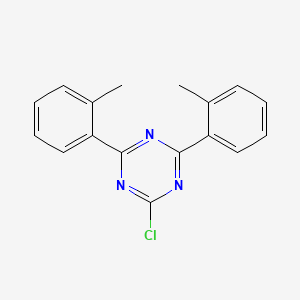
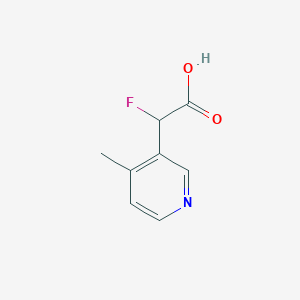
![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
